molecular formula C19H22N4O3 B2964510 (E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 2034997-28-7

(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2964510
CAS No.: 2034997-28-7
M. Wt: 354.41
InChI Key: QXDPQSAPUWAJST-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by a hybrid heterocyclic architecture. Its structure comprises three key domains:

A propenone backbone with an (E)-configured double bond, providing rigidity and conjugation.

A piperazine-linked tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl moiety, which introduces a bicyclic nitrogen-rich scaffold known for modulating pharmacokinetic properties and target binding.

The compound’s structural determination likely employs crystallographic tools such as SHELXL, a program widely used for refining small-molecule structures with high precision .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(7-6-16-5-3-13-26-16)21-9-11-22(12-10-21)19(25)17-14-15-4-1-2-8-23(15)20-17/h3,5-7,13-14H,1-2,4,8-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDPQSAPUWAJST-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C=CC4=CC=CO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions

  • Preparation of Furan-2-yl Prop-2-en-1-one

      Reagents: Furan-2-carbaldehyde, acetone, base (e.g., NaOH)

      Conditions: Aldol condensation reaction under basic conditions to form the enone intermediate.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2,3-dione derivatives.

      Reagents: Oxidizing agents (e.g., KMnO₄, H₂O₂)

      Conditions: Mild to moderate temperatures.

  • Reduction: : The enone group can be reduced to form the corresponding alcohol.

      Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)

      Conditions: Room temperature to slightly elevated temperatures.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the nucleophile.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs from the European Patent Application (Bulletin 2022/06) and other related structures. Key differences lie in substituent groups and core heterocycles, which influence physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituent at Ethanonyl Position Potential Pharmacokinetic Implications
(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (Target) Tetrahydropyrazolo[1,5-a]pyridine Furan-2-yl Moderate solubility (furan’s hydrophobicity); potential CYP450 interactions due to electron-rich furan
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Imidazo-pyrrolo-pyrazine Tetrahydro-2H-pyran-4-yl Enhanced solubility (pyran’s oxygen); improved metabolic stability via reduced CYP3A4 affinity
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone Imidazo-pyrrolo-pyrazine Pyrimidin-2-yl High target affinity (pyrimidine’s hydrogen-bonding capacity); possible hERG channel liability

Analysis of Structural Divergences

  • The piperazine linker in the target compound offers conformational flexibility compared to the methylpiperidine in patent structures, which may alter binding kinetics.
  • Substituent Effects :

    • Furan-2-yl vs. Pyran-4-yl/Pyrimidin-2-yl :
  • Furan’s lower polarity may limit aqueous solubility but enhance blood-brain barrier penetration.
  • Pyran’s oxygen atom improves solubility, while pyrimidine’s nitrogen atoms enable stronger target engagement via hydrogen bonding .

Hypothetical Binding and Selectivity Trends

While experimental data (e.g., IC50, LogP) are unavailable, theoretical inferences can be drawn:

  • The target compound’s furan group may confer selectivity for targets requiring hydrophobic subpocket interactions (e.g., certain kinases).
  • Patent compounds with pyrimidine substituents likely exhibit higher potency against enzymes reliant on polar interactions (e.g., DHFR, thymidylate synthase).

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This review synthesizes current research findings on the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a furan ring and a piperazine moiety linked to a tetrahydropyrazolo derivative, contributing to its unique pharmacological properties. The structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

2. Enzyme Inhibition

Compounds containing pyrazole rings are known to act as enzyme inhibitors. Specifically, studies have highlighted their ability to inhibit enzymes like Factor Xa, which is crucial in the coagulation cascade. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance inhibitory potency .

3. Neuropharmacological Effects

Some derivatives have demonstrated neuroprotective effects and potential applications in treating neurodegenerative diseases. The presence of the tetrahydropyrazolo ring is associated with improved binding affinity to neuroreceptors, suggesting a role in modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; cell cycle inhibition
Enzyme InhibitionInhibition of Factor Xa
NeuroprotectiveModulation of neurotransmitter systems

Case Study: Anticancer Activity

A study investigated the anticancer effects of related pyrazolo compounds on various cancer cell lines. The results indicated that these compounds inhibited cell growth significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, a series of pyrazolo derivatives were synthesized and tested for their ability to inhibit Factor Xa. The most potent inhibitor showed an IC50 value significantly lower than existing anticoagulants, demonstrating the potential for developing new therapeutics based on this scaffold .

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